

comparative analysis of the inhibitory activity of 2-Cyano-2-phenylpropanamide derivatives

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Compound of Interest

Compound Name: 2-Cyano-2-phenylpropanamide

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Comparative Analysis of the Inhibitory Activity of 2-Cyano-Phenyl Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inhibitory activity of several classes of compounds containing a 2-cyano-phenyl moiety. While structurally distinct from a core **2-Cyano-2-phenylpropanamide**, these derivatives share key chemical features and exhibit a range of inhibitory activities against various enzymatic targets. This report summarizes quantitative inhibitory data, details experimental methodologies, and visualizes relevant biological pathways and experimental workflows to facilitate objective comparison and inform future drug discovery efforts.

I. Tyrosinase Inhibitors

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders.

Quantitative Inhibitory Data



Compound Class	Derivative Example	Target Enzyme	IC50 Value (μM)	Cell Line	Comments
(E)-2-Cyano- 3-(substituted phenyl)acryla mide	CPA2	Mushroom Tyrosinase	Comparable to Kojic Acid at 25μΜ	B16F10	Suppressed tyrosinase activity and melanogenes is in a dose- dependent manner with no cytotoxic effects.[1]
2- Cyanopyrrole	A12	Tyrosinase	0.97	B16 Melanoma	Approximatel y 30 times more potent than the reference inhibitor, kojic acid (IC50: 28.72 µM).[2] Exhibited a 33.48% inhibition of tyrosinase in B16 melanoma cells at 100 µM, which was comparable to kojic acid's 39.81% inhibition.[2]

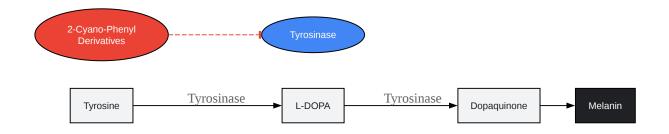
Experimental Protocols



Mushroom Tyrosinase Inhibition Assay: The inhibitory activities of (E)-2-cyano-3-(substituted phenyl)acrylamide (CPA) derivatives against mushroom tyrosinase were evaluated.[1] A docking simulation was also performed to predict the binding affinity of the compounds to the active site of mushroom tyrosinase.[1]

Cellular Tyrosinase Activity and Melanin Content Assay: B16F10 melanoma cells were used to assess the in-cell inhibitory effects of the compounds. The cells were treated with the test compounds, and the subsequent tyrosinase activity and melanin content were measured.[1] For the 2-cyanopyrrole derivatives, B16 melanoma cells were treated with the compounds, and the inhibitory effect on cellular tyrosinase was determined.[2]

Signaling Pathway



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Caption: Inhibition of the melanin synthesis pathway by 2-cyano-phenyl derivatives targeting tyrosinase.

II. Xanthine Oxidase Inhibitors

Xanthine oxidase (XO) is a crucial enzyme in purine metabolism, and its inhibitors are used to treat hyperuricemia and gout.

Quantitative Inhibitory Data



Compound Class	Derivative Example	Target Enzyme	IC50 Value (μΜ)	Inhibition Type
2-(4-alkoxy-3- cyano)phenyl-6- oxo-1,6- dihydropyrimidin e-5-carboxylic acid	10c	Xanthine Oxidase	0.0240	Mixed-type
2-(4-alkoxy-3- cyano)phenyl-6- oxo-1,6- dihydropyrimidin e-5-carboxylic acid	10e	Xanthine Oxidase	0.0181	Not Specified

Experimental Protocols

In Vitro Xanthine Oxidase Inhibition Assay: The inhibitory potency of the synthesized compounds against xanthine oxidase was determined in vitro. The IC50 values were calculated from the dose-response curves.[3]

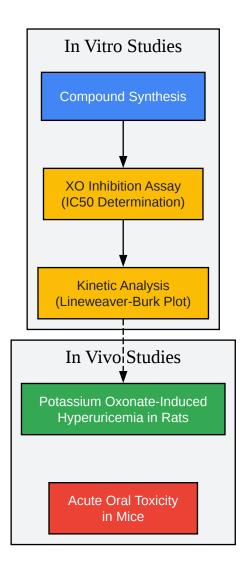
Kinetic Analysis: To determine the mechanism of inhibition, a Lineweaver-Burk plot analysis was performed for the representative compound 10c.[3]

In Vivo Hypouricemic Effect: A potassium oxonate-induced hyperuricemia model in rats was used to evaluate the in vivo efficacy of compound 10c. Serum uric acid levels were measured after oral administration of the compound.[3]

Acute Oral Toxicity Study: An acute oral toxicity study was conducted in mice to assess the safety profile of compound 10c at a high dose.[3]

Experimental Workflow





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Caption: Workflow for the evaluation of xanthine oxidase inhibitors.

III. TAK1 Inhibitors

Transforming growth factor-beta-activated kinase 1 (TAK1) is a key signaling molecule in the NF-κB and MAPK pathways, making it a target for anti-inflammatory and anti-cancer therapies.

Quantitative Inhibitory Data



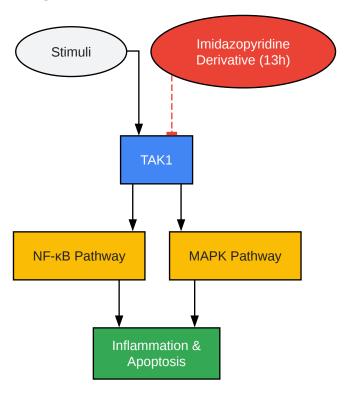
Compound	Derivative	Target Enzyme	IC50 Value	Covalent
Class	Example		(nM)	Bonding
Imidazopyridine with 2- cyanoacrylamide moiety	13h	TAK1	27	Reversible

Experimental Protocols

TAK1 Inhibition Assay: The inhibitory activity of the synthesized imidazopyridine derivatives against TAK1 was evaluated to determine their IC50 values.[4]

Reversibility Assay: The reversibility of the covalent bond formed between the inhibitor and the target was assessed using β -mercaptoethanol.[4] This experiment helps to distinguish between reversible and irreversible covalent inhibitors.

Signaling Pathway



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Caption: Inhibition of TAK1 signaling by a 2-cyanoacrylamide derivative.

IV. Other Inhibitory Activities

The 2-cyano-phenyl scaffold has been incorporated into molecules targeting other enzymes as well.

Ouantitative Inhibitory Data

Compound Class	Derivative Examples	Target Enzymes	IC50 Values (µM)
Dual Enkephalinase Inhibitors	SDUY812, SDUY816, SDUY817	Aminopeptidase N (APN)	0.38, 0.68, 0.29
Neutral Endopeptidase (NEP)	6.9, 6.9, 7.4		
Cyano-cinnamate Derivatives	4i	Mitochondrial Pyruvate Carrier (MPC)	LA content: 0.322 μmol/10^6 cell

Experimental Highlights

- Dual Enkephalinase Inhibitors: These compounds were designed to prolong the half-life of endogenous opiates by inhibiting their degradation.[5] Their analgesic effects were confirmed in mouse models of acute, inflammatory, and neuropathic pain.[5]
- Mitochondrial Pyruvate Carrier (MPC) Inhibitors: These derivatives were shown to promote cellular lactate production, indicating inhibition of mitochondrial pyruvate uptake.[6]
 Compound 4i also demonstrated the ability to promote hair growth in shaved mice.[6]

V. Anti-inflammatory and Antiparasitic Activities

• (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): This compound has shown potential as an anti-inflammatory agent.[7][8] It is suggested that its Michael acceptor region may interact with Keap-1, a negative regulator of the Nrf2 antioxidant response pathway.[7] The anti-inflammatory effects were evaluated using models such as zymosan- and Complete Freund's Adjuvant (CFA)-induced inflammation.[7][8]



• 2-Cyano-3-(4-phenylpiperazine-1-carboxamido) quinoxaline 1,4-dioxide Derivatives: These compounds were synthesized and evaluated for their in vitro antimalarial and antileishmanial activities. While not effective against Plasmodium falciparum, two derivatives showed good activity against Leishmania infantum.[9]

This comparative guide highlights the versatility of the 2-cyano-phenyl structural motif in designing inhibitors for a range of biological targets. The provided data and experimental contexts offer a foundation for researchers to compare the efficacy of these different compound classes and to guide the design of future therapeutic agents.

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